molecular formula C20H24N2O2 B11195263 {5-Ethenyl-1-azabicyclo[2.2.2]octan-3-YL}(6-methoxyquinolin-4-YL)methanol

{5-Ethenyl-1-azabicyclo[2.2.2]octan-3-YL}(6-methoxyquinolin-4-YL)methanol

Cat. No.: B11195263
M. Wt: 324.4 g/mol
InChI Key: AQMBZJFAYLBACQ-UHFFFAOYSA-N
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Description

{5-Ethenyl-1-azabicyclo[2.2.2]octan-3-YL}(6-methoxyquinolin-4-YL)methanol is a complex organic compound that belongs to the class of cinchona alkaloids . This compound is characterized by its unique bicyclic structure and the presence of a quinoline moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-Ethenyl-1-azabicyclo[2.2.2]octan-3-YL}(6-methoxyquinolin-4-YL)methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps :

    Formation of the Bicyclic Structure: The initial step involves the formation of the azabicyclo[2.2.2]octane core through a series of cyclization reactions.

    Introduction of the Ethenyl Group: The ethenyl group is introduced via a vinylation reaction, often using reagents like vinyl magnesium bromide.

    Attachment of the Quinoline Moiety: The quinoline moiety is attached through a nucleophilic substitution reaction, typically using 6-methoxyquinoline as the starting material.

    Final Coupling: The final step involves the coupling of the quinoline moiety with the bicyclic structure to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

{5-Ethenyl-1-azabicyclo[2.2.2]octan-3-YL}(6-methoxyquinolin-4-YL)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions, often using hydrogenation catalysts like palladium on carbon, can convert the ethenyl group to an ethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions include various quinoline derivatives, reduced bicyclic structures, and substituted quinoline compounds .

Scientific Research Applications

{5-Ethenyl-1-azabicyclo[2.2.2]octan-3-YL}(6-methoxyquinolin-4-YL)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of {5-Ethenyl-1-azabicyclo[2.2.2]octan-3-YL}(6-methoxyquinolin-4-YL)methanol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{5-Ethenyl-1-azabicyclo[2.2.2]octan-3-YL}(6-methoxyquinolin-4-YL)methanol stands out due to its unique combination of a bicyclic structure and a quinoline moiety, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research .

Properties

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

(5-ethenyl-1-azabicyclo[2.2.2]octan-3-yl)-(6-methoxyquinolin-4-yl)methanol

InChI

InChI=1S/C20H24N2O2/c1-3-13-11-22-9-7-15(13)18(12-22)20(23)16-6-8-21-19-5-4-14(24-2)10-17(16)19/h3-6,8,10,13,15,18,20,23H,1,7,9,11-12H2,2H3

InChI Key

AQMBZJFAYLBACQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CN4CCC3C(C4)C=C)O

Origin of Product

United States

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